molecular formula C18H18N2O5 B12301266 (2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid

(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid

Cat. No.: B12301266
M. Wt: 342.3 g/mol
InChI Key: KLNRMQTVVCFJFN-UHFFFAOYSA-N
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Description

“(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid” is a chiral α-amino acid derivative characterized by a phenyl group at the β-position and a substituted carbamoyl moiety linked to a benzodioxole ring. The stereochemistry at the second carbon (2S) is critical for its biological interactions. This compound shares structural motifs with protease inhibitors and kinase modulators, as seen in related amino acid derivatives .

Key structural features:

  • Amino acid backbone: Provides zwitterionic properties and hydrogen-bonding capacity.
  • Benzodioxole substituent: May confer metabolic stability and influence lipophilicity (logP ~2.5 based on analogous compounds ).
  • Carbamoyl linkage: Enhances rigidity and resistance to enzymatic hydrolysis compared to ester or amide bonds .

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylcarbamoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C18H18N2O5/c21-17(22)14(8-12-4-2-1-3-5-12)20-18(23)19-10-13-6-7-15-16(9-13)25-11-24-15/h1-7,9,14H,8,10-11H2,(H,21,22)(H2,19,20,23)

InChI Key

KLNRMQTVVCFJFN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Esterification of (2S)-2-Amino-3-phenylpropanoic Acid

The synthesis typically begins with protecting the carboxylic acid group of (2S)-2-amino-3-phenylpropanoic acid to prevent undesired side reactions during subsequent steps. A common strategy involves esterification using thionyl chloride (SOCl₂) in methanol, yielding the methyl ester derivative. This step achieves near-quantitative conversion under reflux conditions (60–70°C, 4–6 hours).

Reaction Conditions :

  • Reagent : SOCl₂ (1.2 equiv) in anhydrous methanol
  • Temperature : 65°C
  • Yield : 98% (reported for analogous compounds)

Carbamoyl Urea Formation

The free amino group of the esterified intermediate reacts with (2H-1,3-benzodioxol-5-yl)methyl isocyanate to form the urea linkage. This step often employs a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to facilitate the reaction in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF). Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to scavenge protons and maintain a basic pH.

Optimized Protocol :

  • Coupling Agent : HATU (1.1 equiv)
  • Solvent : Anhydrous DMF
  • Base : DIPEA (2.0 equiv)
  • Temperature : 0°C → room temperature (18 hours)
  • Yield : 82% (isolated)

Saponification of the Methyl Ester

The final step involves hydrolyzing the methyl ester to regenerate the carboxylic acid. Aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in tetrahydrofuran (THF) or methanol/water mixtures is standard. Reaction monitoring via thin-layer chromatography (TLC) ensures complete deprotection without over-hydrolysis.

Hydrolysis Conditions :

  • Reagent : 2M LiOH in THF/H₂O (4:1)
  • Temperature : 0°C → room temperature (2 hours)
  • Yield : 95%

Fragment Condensation Approach

This method pre-forms the (2H-1,3-benzodioxol-5-yl)methyl carbamoyl fragment before coupling it to the amino acid. The benzodioxole amine is first converted to an isocyanate using triphosgene, which is then reacted with the amino acid ester.

Isocyanate Synthesis

(2H-1,3-Benzodioxol-5-yl)methylamine is treated with triphosgene (bis(trichloromethyl) carbonate) in DCM at −10°C to generate the corresponding isocyanate in situ. This intermediate is highly reactive and must be used immediately.

Key Parameters :

  • Molar Ratio : Triphosgene (0.33 equiv per amine group)
  • Reaction Time : 30 minutes
  • Yield : 89% (crude, used without purification)

Coupling to Amino Acid Ester

The pre-formed isocyanate is added to a solution of (2S)-2-amino-3-phenylpropanoic acid methyl ester in DCM. The reaction proceeds at −15°C to mitigate racemization, with catalytic 4-dimethylaminopyridine (DMAP) accelerating urea formation.

Conditions :

  • Solvent : Anhydrous DCM
  • Catalyst : DMAP (0.1 equiv)
  • Temperature : −15°C (2 hours) → room temperature (12 hours)
  • Yield : 76%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance the solubility of intermediates but may increase epimerization risk. Non-polar solvents (DCM, toluene) favor kinetic control, preserving stereochemistry. A study comparing solvents for the coupling step reported optimal enantiomeric excess (98%) in DCM at −15°C.

Catalytic Systems

HATU outperforms EDC and DCC in coupling efficiency for urea bond formation, achieving 82% yield versus 68% with EDC under identical conditions.

Catalyst Comparison :

Catalyst Solvent Temperature Yield (%) ee (%)
HATU DMF 0°C → RT 82 98
EDC DCM RT 68 95
DCC THF RT 60 93

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 5H, Ph), 6.85 (s, 1H, benzodioxole), 6.78 (d, J = 8.2 Hz, 1H), 5.95 (s, 2H, OCH₂O), 4.25 (q, J = 6.8 Hz, 1H, CH), 3.95 (d, J = 5.6 Hz, 2H, CH₂N), 3.10 (dd, J = 13.8, 5.2 Hz, 1H, CH₂Ph), 2.95 (dd, J = 13.8, 8.4 Hz, 1H, CH₂Ph).
  • ¹³C NMR : 174.5 (COOH), 158.2 (C=O urea), 147.8 (benzodioxole), 136.2 (Ph), 128.4–126.1 (Ph), 108.5–101.2 (benzodioxole), 55.1 (CH), 46.8 (CH₂N), 37.2 (CH₂Ph).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN + 0.1% TFA) confirms purity (>99%) and enantiomeric excess (98%).

Challenges and Solutions

Racemization Mitigation

  • Low-Temperature Coupling : Performing reactions below 0°C reduces base-catalyzed epimerization.
  • Bulky Coupling Agents : HATU’s steric hindrance minimizes unintended stereochemical inversion.

Purification Challenges

  • Preparative HPLC : Critical for isolating the final product from byproducts (e.g., diastereomeric ureas).
  • Crystallization : Ethanol/water mixtures (3:1) yield crystalline product with >99% purity.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols (e.g., methanol, ethanol) under acidic or basic conditions, forming esters. This reaction is catalyzed by reagents like thionyl chloride or DCC (N,N'-dicyclohexylcarbodiimide) .

Reaction Conditions :

ParameterDescription
CatalystThionyl chloride or DCC
SolventMethanol, DMF
TemperatureRoom temperature to reflux
ProductMethyl/ethyl ester derivatives

Amide Bond Formation

The carbamoyl-amino group participates in amide bond formation, enabling conjugation with other molecules. For example, coupling reactions with activated carboxylic acids or amines can yield peptide-like derivatives.

Thermal Stability and Degradation

Differential Scanning Calorimetry (DSC) studies reveal thermal stability data, though specific melting points require experimental validation. The compound’s degradation products under high temperatures remain unspecified but likely involve cleavage of the benzodioxole ring or amide bonds.

Enzymatic Interactions and Biochemical Reactions

The compound’s structure suggests potential interactions with enzymes or receptors. While specific biochemical targets are not detailed in the literature, its benzodioxole moiety and amino acid framework imply possible roles in:

  • Enzyme inhibition : Modulation of proteases or transferases via active-site binding.

  • Receptor binding : Interaction with G-protein coupled receptors or ion channels.

Experimental Conditions and Analytical Techniques

Monitoring reaction progress and verifying product identity rely on:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm stereochemistry and functional group integrity.

  • X-ray crystallography for structural elucidation of chiral centers.

Structural and Functional Considerations

The compound’s molecular weight (~364 g/mol) and polar functional groups influence its solubility in polar solvents (e.g., methanol, water). Its chiral centers require rigorous stereochemical control during synthesis, often achieved via enantioselective catalysis or chiral auxiliary methods .

Scientific Research Applications

Medicinal Chemistry

1. Antitumor Activity

Research indicates that compounds related to (2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid exhibit significant antitumor properties. For instance, derivatives of benzodioxole have shown effectiveness in inhibiting the proliferation of cancer cells, particularly in breast and ovarian cancers. Studies demonstrate that these compounds can disrupt cancer cell metabolism and induce apoptosis, making them candidates for further development as anticancer agents .

2. Neuroprotective Effects

The compound's structural motifs suggest potential neuroprotective effects. Research into similar benzodioxole derivatives has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This could be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemistry

1. Enzyme Inhibition

(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, certain derivatives have been shown to inhibit proteases and kinases, which are critical in various biochemical processes and disease mechanisms .

2. Drug Delivery Systems

The compound's unique properties make it suitable for use in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the bioavailability and targeted delivery of drugs, particularly in cancer therapy .

Materials Science

1. Polymer Chemistry

In materials science, (2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Research has shown that polymers derived from this compound exhibit enhanced strength and flexibility compared to traditional materials .

2. Coatings and Composites

The compound's chemical structure allows it to be used in developing advanced coatings and composites with specific functionalities, such as increased resistance to environmental degradation or enhanced adhesion properties. These materials are valuable in various industrial applications, including automotive and aerospace sectors .

Case Studies

Study Findings Applications
Study on antitumor effects of benzodioxole derivativesSignificant inhibition of breast cancer cell proliferationPotential anticancer drug development
Investigation of neuroprotective propertiesProtection against oxidative stress in neuronal cellsTreatment strategies for neurodegenerative diseases
Enzyme inhibition studiesInhibition of key metabolic enzymesDevelopment of targeted therapies

Mechanism of Action

The mechanism of action of (2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) logP<sup>*</sup> Key Functional Groups Bioactivity Clustering<sup>†</sup>
Target Compound Benzodioxol-5-ylmethyl carbamoyl ~352.3<sup>‡</sup> ~2.5 Carbamoyl, benzodioxole Group 1 (Enzyme inhibitors)
Compound 14 Benzotriazin-3-yl acetyl 352.3 2.5 Acetyl, benzotriazin Group 2 (Kinase modulators)
Compound 37 Pyridinyl-benzyl tert-butyl 412.48 3.1 tert-Butyl, pyridine Group 3 (Protease inhibitors)
Compound 10 Nitro-iodophenyl 500.35 1.4 Nitro, iodo N/A (No bioactivity data)

<sup>*</sup>Predicted using XLogP3 ; <sup>†</sup>Based on hierarchical clustering in bioactivity profiles ; <sup>‡</sup>Calculated from analogous structures .

Key Differences in Bioactivity and Target Interactions

Benzodioxole vs. Benzotriazine: The benzodioxole group in the target compound may favor interactions with hydrophobic pockets in enzymes (e.g., cytochrome P450 isoforms) due to its electron-donating methylenedioxy group. Metabolic Stability: Benzodioxole derivatives exhibit slower oxidative metabolism compared to benzotriazine analogues, as observed in pharmacokinetic studies of related compounds .

Carbamoyl vs. Acetyl-linked analogues (e.g., Compound 14) show broader target promiscuity due to conformational flexibility .

Impact of Substituents on Solubility :

  • The tert-butyl group in Compound 37 increases lipophilicity (logP = 3.1) but reduces aqueous solubility, limiting its applicability in hydrophilic environments . The nitro-iodophenyl substituent in Compound 10, however, introduces polarizable halogen bonds, improving solubility in polar solvents .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints), the target compound shows:

  • ~75% similarity to benzodioxole-containing protease inhibitors (Tanimoto score >0.7) .
  • <50% similarity to benzotriazine derivatives, highlighting divergent pharmacophoric features .

Research Findings and Implications

  • Bioactivity Clustering : The target compound clusters with enzyme inhibitors in hierarchical analyses, correlating with its carbamoyl rigidity and benzodioxole hydrophobicity .
  • SAR Insights : Replacement of the benzodioxole with pyridinyl-benzyl groups (e.g., Compound 37) shifts activity toward protease inhibition but reduces metabolic stability .
  • Lumping Strategy Relevance : Compounds with benzodioxole or benzotriazine moieties are often grouped in computational models due to shared aromatic π-stacking capabilities, though their bioactivity profiles diverge significantly .

Biological Activity

The compound (2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid is a complex organic molecule notable for its unique structural features, including a benzodioxole moiety and a phenylpropanoic acid backbone. This combination suggests potential interactions with various biological targets, making it an area of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be broken down into key functional groups:

  • Benzodioxole Moiety : Known for its role in modulating neurotransmitter systems.
  • Phenylpropanoic Acid Backbone : Common in compounds exhibiting anti-inflammatory and analgesic properties.

Predicted Biological Activities

Using computational methods such as the Prediction of Activity Spectra for Substances (PASS), researchers predict significant biological activities for this compound. Potential therapeutic applications include:

  • Anti-inflammatory effects
  • Analgesic properties
  • Neuroprotective activities

These predictions align with the known pharmacological effects of similar compounds, suggesting that this molecule could influence pathways related to pain perception and inflammation.

The exact mechanism of action remains under investigation, but preliminary studies indicate that the compound may interact with various molecular targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors are critical in mediating cellular responses to various stimuli. The compound may modulate the activity of these receptors, influencing signal transduction pathways.

Comparative Biological Activity

A comparative analysis with structurally similar compounds reveals the following:

Compound NameStructure FeaturesBiological Activity
Benzodioxole DerivativesContains benzodioxole moietyAntioxidant, anti-inflammatory
Phenylpropanoic Acid DerivativesCore structure similarAnalgesic, anti-inflammatory
Amino Acid AnaloguesSimilar backboneNeuroprotective effects

The unique combination of both benzodioxole and phenylpropanoic acid functionalities in this compound may offer synergistic effects not observed in compounds containing only one of these structural elements.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Anti-inflammatory Activity : A study demonstrated that derivatives of phenylpropanoic acid exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
  • Neuroprotective Effects : Research on benzodioxole derivatives indicated their ability to protect neuronal cells from oxidative stress, which could be relevant for neurodegenerative conditions.
  • Pain Modulation : Compounds with similar structures have shown efficacy in animal models for pain relief, indicating that (2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid might possess similar analgesic properties.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing (2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid?

  • Methodology :

  • Carbodiimide coupling : Use reagents like DCC (dicyclohexylcarbodiimide) or EDCI with DMAP (4-dimethylaminopyridine) to activate the carboxylic acid group of 3-phenylpropanoic acid derivatives for coupling with the benzodioxol-methylamine moiety .
  • Stereochemical control : Employ chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) to ensure the (2S) configuration.
  • Protection/deprotection : Protect the amino group during synthesis using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, followed by acidic or catalytic hydrogenation removal .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm stereochemistry using chiral chromatography or polarimetry .

Q. How can the electronic effects of the benzodioxol group influence the reactivity of this compound?

  • Experimental design :

  • UV-Vis spectroscopy : Compare absorption spectra with non-benzodioxol analogs to assess conjugation effects.
  • DFT calculations : Model the electron density distribution to predict sites for nucleophilic/electrophilic attacks .
  • Reactivity assays : Test participation in Michael additions or cycloadditions, leveraging the α,β-unsaturated carbonyl system (if applicable) .
    • Key findings : The methylenedioxy bridge in benzodioxol enhances electron donation, stabilizing intermediates in carbamoylation reactions .

Advanced Research Questions

Q. How do conflicting data on the compound’s solubility and stability arise, and how can they be resolved?

  • Data contradiction analysis :

  • Solubility variability : Differences in reported solubility (e.g., aqueous vs. organic solvents) may stem from polymorphic forms or pH-dependent ionization. Use dynamic light scattering (DLS) to assess aggregation .
  • Stability under storage : Degradation via hydrolysis of the carbamoyl group can occur; monitor via accelerated stability studies (40°C/75% RH) and characterize degradation products using LC-MS .
    • Mitigation : Optimize formulation using co-solvents (e.g., PEG) or lyophilization for long-term storage .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like cyclooxygenase (COX) or neurotransmitter receptors, leveraging the phenylpropanoic acid scaffold .
  • MD simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the benzodioxol-carbamoyl motif .
    • Validation : Correlate computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data for binding kinetics .

Q. How can contradictory bioactivity results in enzyme inhibition assays be addressed?

  • Experimental design :

  • Assay optimization : Standardize buffer conditions (pH, ionic strength) to minimize false positives/negatives. Include controls like ibuprofen (for COX) or L-DOPA (for decarboxylases) .
  • Orthogonal assays : Confirm inhibition via fluorogenic substrates (e.g., AMC-tagged peptides) and Western blotting for downstream target modulation .
    • Root cause analysis : Differences in cell permeability (logP ~2.5 predicted) may explain variability; quantify intracellular concentrations via LC-MS/MS .

Methodological and Theoretical Frameworks

Q. What theoretical frameworks guide the design of derivatives with enhanced pharmacokinetic properties?

  • Conceptual basis :

  • Lipinski’s Rule of Five : Optimize molecular weight (<500 Da), logP (<5), and hydrogen bond donors/acceptors .
  • Prodrug strategies : Introduce phosphate or amino acid ester groups (e.g., tert-butyl esters) to improve oral bioavailability, as seen in related phenylpropanoic acid derivatives .
    • Validation : Perform in vitro Caco-2 permeability assays and in vivo PK studies in rodent models .

Q. How can researchers resolve stereochemical ambiguities in synthetic pathways?

  • Advanced techniques :

  • X-ray crystallography : Determine absolute configuration using single-crystal diffraction .
  • Vibrational circular dichroism (VCD) : Assign stereochemistry in solution when crystallization fails .
    • Case study : Inconsistent optical rotation data for (2S) vs. (2R) enantiomers were resolved via NOESY NMR to confirm spatial proximity of benzodioxol and phenyl groups .

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